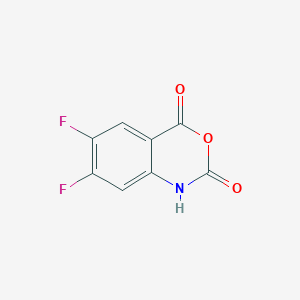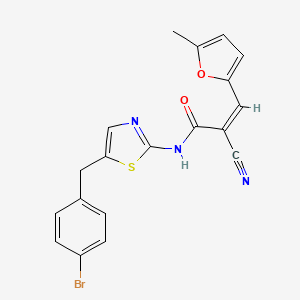
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, also known as BPTAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a synthetic compound that was first synthesized in 2013 by a group of researchers from China, and since then, it has been the subject of several scientific studies.
作用機序
The mechanism of action of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and neurodegeneration. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have potent anti-cancer and neuroprotective activity, which makes it a promising candidate for drug development.
One of the limitations of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has not been extensively studied in humans, which makes it unclear whether it is safe and effective for human use.
将来の方向性
There are several future directions for research on (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more potent and selective inhibitors of these targets.
Another direction is to optimize the synthesis method of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide to improve its yield and purity. This could make it more readily available for research purposes and drug development.
Finally, further studies are needed to evaluate the safety and efficacy of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide in humans. If (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide proves to be safe and effective, it could become a valuable tool in the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide involves a multistep process that includes the reaction of 4-bromobenzylamine with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 5-methylfuran-2-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to form (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKSPOXWHJHTC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)
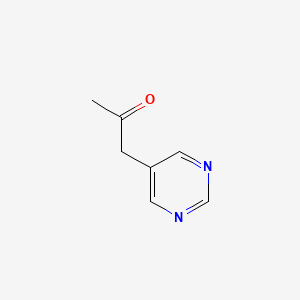
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)
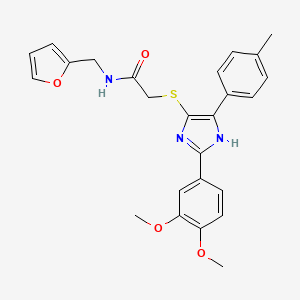
![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)

![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
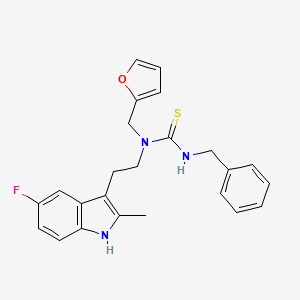
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)
![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)
